![molecular formula C23H36O5 B14228939 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid CAS No. 823808-15-7](/img/structure/B14228939.png)
4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid is a complex organic compound with a molecular formula of C22H32O5. This compound is characterized by the presence of a benzoic acid moiety linked to an undecyl chain, which is further connected to an oxan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-hydroxybenzoic acid, which is then reacted with 11-bromo-1-undecanol to form 4-(11-hydroxyundecyloxy)benzoic acid. This intermediate is further reacted with oxan-2-yl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The oxan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-({11-[(but-3-enoyloxy)undecyl]oxy}benzoic acid): Similar structure but with a but-3-enoyloxy group instead of oxan-2-yl.
4-({11-[(Acryloyloxy)undecyl]oxy}benzoic acid): Contains an acryloyloxy group instead of oxan-2-yl.
Uniqueness
4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
823808-15-7 |
|---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[11-(oxan-2-yloxy)undecoxy]benzoic acid |
InChI |
InChI=1S/C23H36O5/c24-23(25)20-13-15-21(16-14-20)26-17-9-6-4-2-1-3-5-7-10-18-27-22-12-8-11-19-28-22/h13-16,22H,1-12,17-19H2,(H,24,25) |
InChI Key |
ZTPVJOJRKSUWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


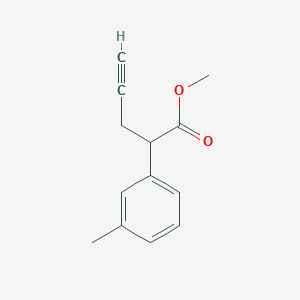
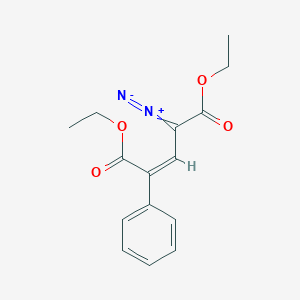
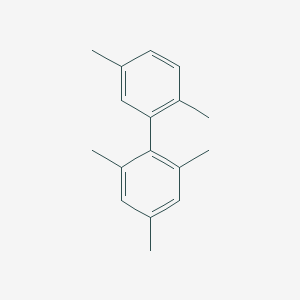
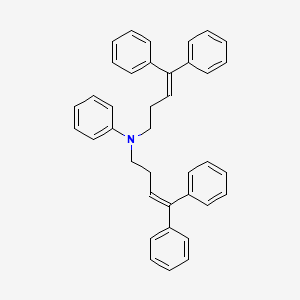
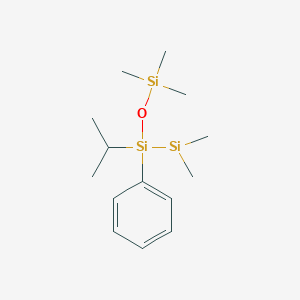
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

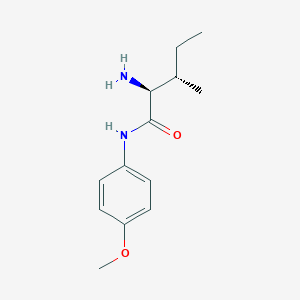
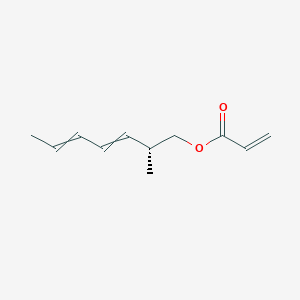
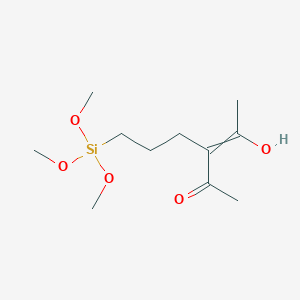
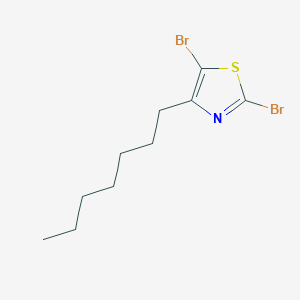
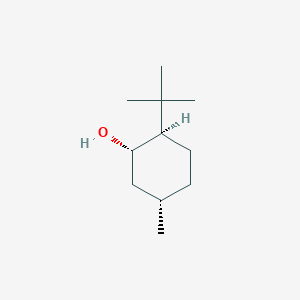
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)

